2-Bromo-3-chloro-4-methylaniline
Overview
Description
2-Bromo-3-chloro-4-methylaniline is an organic compound with the molecular formula C7H7BrClN. It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: The starting material, such as toluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: Bromination and chlorination are performed to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
2-Bromo-3-chloro-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-methylaniline in chemical reactions involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The presence of halogens and an amine group allows it to participate in various substitution and coupling reactions. The molecular targets and pathways involved are specific to the type of reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the chlorine atom.
4-Bromo-2-methylaniline: Similar but with different positioning of the bromine and methyl groups.
3-Chloro-4-methylaniline: Similar but lacks the bromine atom.
Uniqueness
2-Bromo-3-chloro-4-methylaniline is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-3-chloro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFZIRAVKGZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472190 | |
Record name | 2-bromo-3-chloro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289687-20-3 | |
Record name | 2-bromo-3-chloro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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